Mycophenolic Acid

IMPDH inhibition enzymology immunosuppression

Mycophenolic acid (MPA, CAS 24280-93-1) is the only entity that directly inhibits IMPDH2 (Ki=6–10 nM); prodrugs MMF and EC-MPS are pharmacologically inert until hydrolyzed. This ≥98% purity CRM is essential for accurate UPLC-MS/MS calibration without prodrug conversion factors—MPAG cannot substitute. Fermentation-derived from P. brevicompactum (yields up to 4.36 g/L). Select this standard for IMPDH2 enzymatic assays, therapeutic drug monitoring (AUC₀–₁₂h 30–60 mg·h/L), and bioprocess optimization.

Molecular Formula C17H20O6
Molecular Weight 320.3 g/mol
CAS No. 24280-93-1
Cat. No. B1676885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolic Acid
CAS24280-93-1
SynonymsCellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate
Molecular FormulaC17H20O6
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
InChIInChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
InChIKeyHPNSFSBZBAHARI-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
3.55e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolic Acid (CAS 24280-93-1): Core IMPDH Inhibitor Specifications and Supply Context for Research and Manufacturing


Mycophenolic acid (MPA, CAS 24280-93-1) is a fungal-derived secondary metabolite from Penicillium brevicompactum that functions as a potent, uncompetitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides [1]. MPA exhibits approximately 5-fold selectivity for the inducible type II IMPDH isoform (Ki ≈ 6–10 nM for IMPDH2) over the constitutively expressed type I isoform [2]. MPA serves as the active pharmacophore for two clinically established prodrugs: mycophenolate mofetil (MMF, the 2-morpholinoethyl ester) and enteric-coated mycophenolate sodium (EC-MPS) [3]. For procurement decisions in analytical, synthetic, and fermentation-based manufacturing contexts, MPA is available as a certified reference standard (≥98% purity by HPLC) suitable for LC-MS/MS therapeutic drug monitoring applications .

Why Mycophenolic Acid Cannot Be Interchanged with Its Prodrugs or Structural Analogs Without Empirical Validation


Despite sharing the same active pharmacophore, mycophenolic acid (MPA), its clinically deployed prodrugs mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS), and its major metabolite mycophenolic acid glucuronide (MPAG) exhibit quantitatively distinct pharmacological and physicochemical properties that preclude interchangeable use in research and manufacturing contexts. MPA is the only entity that directly inhibits IMPDH2 with a Ki of 6–10 nM; the prodrugs are pharmacologically inert until hydrolyzed, and their bioavailability and systemic MPA exposure profiles differ substantially due to formulation-dependent absorption kinetics [1]. Furthermore, MPAG, the primary inactive phenolic glucuronide metabolite (constituting >90% of circulating MPA-related material), possesses an AUC approximately 5-fold larger than MPA and contributes to enterohepatic recirculation with distinct toxicological implications [2]. For analytical reference standards, only MPA certified reference material (CRM) at defined purity (≥98% with ≤1.0% impurities) provides the requisite accuracy for LC-MS/MS quantification of the active drug moiety; prodrug standards cannot substitute for MPA calibration curves without validated conversion factors [3]. The following evidence table quantifies these non-interchangeable parameters.

Quantitative Differential Evidence for Mycophenolic Acid (CAS 24280-93-1) Relative to Comparators


IMPDH2 Inhibition Potency: MPA Ki = 6 nM vs. MPAG Ki = 382 nM (63-fold Difference)

Mycophenolic acid (MPA) inhibits recombinant human IMPDH type II with a Ki of 6–10 nM [1]. In direct comparison, its major acyl-glucuronide metabolite (AcMPAG) inhibits the same enzyme with a Ki of 382.0 nM for NAD and 511.0 nM for IMP [2]. The IC50 values further quantify the potency gap: MPA IC50 = 25.6 μg/L vs. AcMPAG IC50 = 301.7 μg/L (approximately 11.8-fold difference) [2]. This 63-fold difference in Ki for NAD binding establishes that MPA—not its glucuronidated metabolite—is the sole pharmacologically relevant IMPDH inhibitor. Prodrugs MMF and EC-MPS exhibit no intrinsic IMPDH inhibitory activity until hydrolyzed to MPA in vivo; their measured Ki values against IMPDH2 are effectively infinite prior to bioconversion.

IMPDH inhibition enzymology immunosuppression metabolite profiling

Lymphocyte Proliferation Inhibition: MPA IC50 = 0.14 mg/L (In Vitro Human Whole Blood)

In a pharmacodynamic study using human whole blood, mycophenolic acid (MPA) inhibited [³H]thymidine incorporation (lymphocyte proliferation) with an IC50 of 0.14 mg/L in blood, achieving a maximum inhibition (Imax) of 99% [1]. For comparison, the inhibition of cell cycle progression (S-G₂M phase) required an IC50 of 0.28 mg/L, and activation markers CD25 and CD134 required IC50 values of 0.29 mg/L and 0.24 mg/L, respectively [1]. While direct head-to-head IC50 data for MMF or EC-MPS in the same assay system are not available in the primary literature (as prodrugs require esterase-mediated hydrolysis to exert effects), class-level inference establishes that MPA is the benchmark active molecule against which all prodrug-derived MPA exposure must be calibrated. Therapeutic monitoring guidelines recommend targeting MPA AUC₀–₁₂h values of 30–60 mg·h/L for optimal efficacy, underscoring that MPA concentration—not prodrug dose—is the pharmacodynamically relevant metric [2].

immunopharmacology T-cell inhibition pharmacodynamics IC50

Plasma Protein Binding: MPA (97% Bound) vs. MPAG (82% Bound) Alters Free Fraction and Clearance

Mycophenolic acid (MPA) exhibits high plasma protein binding at 97%, primarily to human serum albumin, whereas its phenolic glucuronide metabolite (MPAG) binds at 82% [1]. This 15-percentage-point difference in binding translates to an approximately 6-fold higher free (unbound) fraction for MPAG relative to MPA (18% vs. 3%). Low plasma albumin concentrations, impaired renal function, and coadministration of cyclosporine have been independently associated with increased MPA clearance due to elevated free MPA fractions [1]. In comparative studies of the prodrug formulations, MMF and EC-MPS produce equivalent steady-state MPA AUC(tau,ss), C(max,ss), and C(min,ss) values (p-values 0.225–0.990), confirming that differences in MPA exposure arise from patient-specific protein-binding variation rather than formulation choice [2]. For analytical method development, the 97% protein binding of MPA necessitates rigorous sample preparation (e.g., protein precipitation, solid-phase extraction) to liberate bound drug prior to LC-MS/MS quantification.

pharmacokinetics protein binding free drug hypothesis clearance

Enterohepatic Recirculation: MPAG Hydrolysis by Gut β-Glucuronidases Increases MPA Systemic Exposure

Mycophenolic acid (MPA) undergoes extensive glucuronidation to MPAG, which is excreted into bile and subsequently hydrolyzed back to MPA by gut bacterial β-glucuronidases, a process termed enterohepatic recirculation (EHR) [1]. This recirculation produces a secondary MPA plasma concentration peak 6–12 hours post-dose and increases total MPA systemic exposure [1]. In rat models, biliary-excreted MPAG accumulates in the intestinal lumen and exerts direct toxic effects on the intestinal mucosa [2]. The magnitude of EHR varies among patients and is inhibited by cyclosporine, which reduces biliary MPAG excretion [3]. For procurement decisions, MPA reference standards must be sufficiently pure to distinguish MPA from MPAG in chromatographic separation; the 5-fold larger AUC∞ of MPAG relative to MPA necessitates baseline resolution in HPLC methods to prevent quantification interference .

enterohepatic circulation pharmacokinetics β-glucuronidase drug metabolism

Analytical Purity: MPA CRM ≥98% (HPLC) with ≤1.0% Impurities for LC-MS/MS Calibration

Mycophenolic acid (CAS 24280-93-1) certified reference material (CRM) is supplied at ≥98% purity by HPLC, with specified impurity limits of ≤1.0% water content, and is validated for use as a calibration standard in ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the quantification of MPA in human plasma . In contrast, mycophenolate mofetil (MMF) analytical standards are supplied as the morpholinoethyl ester prodrug and are not directly suitable for quantifying active MPA without hydrolysis and conversion factor application. MMF purity specifications differ (typically ≥98% for the prodrug, but containing distinct impurity profiles including EP Impurity D HCl) . For therapeutic drug monitoring applications requiring MPA concentration determination, only the MPA CRM provides direct calibration without systematic bias introduced by incomplete prodrug hydrolysis or differential detector response.

analytical chemistry certified reference material therapeutic drug monitoring LC-MS/MS

Fermentation Manufacturing: MPA Yield Enhanced 59% via RNAi-Mediated hmgcl Silencing in P. brevicompactum

Industrial production of mycophenolic acid (MPA) relies on fermentation by Penicillium brevicompactum. A 2025 study demonstrated that RNA interference (RNAi)-mediated silencing of the hmgcl gene (encoding hydroxymethylglutaryl-CoA lyase, a key enzyme in the competing leucine degradation pathway) increased MPA yield by 59% relative to wild-type strain, achieving a final titer of 4.36 g/L [1]. In a separate study optimizing nutritional components in the fermentation medium for P. brevicompactum BB263, MPA production increased 10-fold compared to initial YES medium, reaching 969.79 μg/mL with a yield exceeding 70% relative to biomass [2]. These biotechnological advances are specific to MPA fermentation; the prodrugs MMF and EC-MPS are synthesized via chemical esterification or salt formation from purified MPA, introducing additional synthetic steps, cost, and impurity profiles. No published data demonstrate comparable yield improvements for direct fermentative production of MMF or EC-MPS, which require post-fermentation chemical derivatization.

industrial biotechnology fermentation strain engineering RNA interference

Validated Application Scenarios for Mycophenolic Acid (CAS 24280-93-1) Based on Quantified Differential Evidence


Calibration Standard for LC-MS/MS Therapeutic Drug Monitoring of Active MPA in Plasma

Use mycophenolic acid certified reference material (CRM, ≥98% purity, ≤1.0% impurities) as the primary calibration standard for ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) quantification of MPA in human plasma . The 97% plasma protein binding of MPA necessitates protein precipitation or solid-phase extraction sample preparation; the CRM enables direct calibration curves without prodrug conversion factors. This application is validated for ensuring that patient MPA exposure falls within the therapeutic AUC₀–₁₂h range of 30–60 mg·h/L, which correlates with reduced acute rejection risk [1].

In Vitro IMPDH2 Inhibition Assays for Screening Novel Immunosuppressive Candidates

Employ mycophenolic acid as the positive control reference inhibitor in IMPDH type II enzymatic assays. MPA demonstrates a Ki of 6–10 nM against human recombinant IMPDH2 and an IC50 of 25.6 μg/L . Its 63-fold greater potency relative to the acyl-glucuronide metabolite AcMPAG (Ki = 382 nM) [1] establishes MPA as the benchmark comparator for evaluating novel IMPDH inhibitors. For prodrug candidates (e.g., ester derivatives), ensure pre-incubation with esterase or inclusion of MPA as the active comparator, as prodrugs exhibit no intrinsic IMPDH inhibitory activity prior to hydrolysis.

Pharmacodynamic Studies of Lymphocyte Proliferation Inhibition in Human Whole Blood

Utilize mycophenolic acid to establish the concentration-effect relationship for immunosuppression in human whole blood assays. MPA inhibits [³H]thymidine incorporation with an IC50 of 0.14 mg/L and achieves 99% maximal inhibition (Imax) . This quantitative benchmark enables comparison of prodrug-derived MPA exposure against the established pharmacodynamic profile. Researchers should note that MMF and EC-MPS must be administered to subjects or incubated with esterase-containing matrices to generate active MPA; direct addition of prodrugs to lymphocyte cultures will not produce inhibition without bioconversion.

Fermentation Process Development and Yield Optimization in Penicillium brevicompactum

Mycophenolic acid production via submerged or solid-state fermentation of P. brevicompactum provides the foundational manufacturing route for all MPA-derived therapeutics. Recent strain engineering (RNAi-mediated hmgcl silencing) achieves a 59% yield increase to 4.36 g/L , while medium optimization yields a 10-fold improvement to 969.79 μg/mL [1]. These validated bioprocess parameters make MPA fermentation the cost-effective route for generating the active pharmaceutical ingredient that is subsequently derivatized to MMF or EC-MPS. Chemical total synthesis of MPA remains a viable alternative for laboratory-scale research where fermentation infrastructure is unavailable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.